2-甲基丁硫酸甲酯

描述

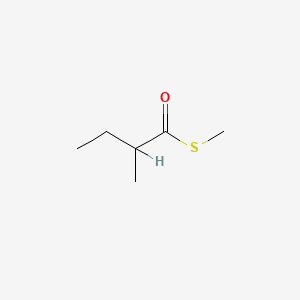

S-Methyl 2-methylbutanethioate, also known as methyl thioacetate, is a volatile organic compound that has a wide range of applications in the chemical and pharmaceutical industries. It has a strong odour and is a colourless liquid at room temperature. It is used as a solvent, a flavouring agent, an intermediate in the synthesis of other compounds, and as a pesticide. It has been studied extensively in recent years due to its potential therapeutic applications.

科学研究应用

医药:增强癌症检测

2-甲基丁硫酸甲酯: 在医药领域具有潜在的应用,尤其是在增强癌症检测方法方面。 该化合物可用于开发新型诊断工具,例如基于线性扩增的亚硫酸氢盐测序(LABS) 。这种技术可以线性扩增亚硫酸氢盐处理的DNA片段,从而能够检测到亚纳克级输入的癌症特异性模式和拷贝数变异。这些进步可以显著提高癌症检测的准确性和患者的预后。

农业:抗真菌特性

在农业中,2-甲基丁硫酸甲酯作为一种抗真菌剂具有广阔的前景。 研究表明它具有抑制黄曲霉 生长的潜力,黄曲霉是一种污染储存谷物的真菌,会产生黄曲霉毒素,黄曲霉毒素具有剧毒且致癌。这种化合物的应用可以带来更安全的粮食储存解决方案,并降低与黄曲霉毒素污染相关的健康风险。

食品工业:调味剂

食品工业从2-甲基丁硫酸甲酯作为调味剂中受益。 它被联合国粮食及农业组织(粮农组织)认可用于香料成分,它贡献了一种独特而浓郁的香气,让人联想到新鲜的百香果 。将其添加到食品中可以增强风味特征并提高消费者满意度。

环境科学:气味分析

在环境科学中,该化合物的强烈的独特气味使其成为研究气味机制及其环境影响的候选化合物。 它可用于开发更好的气味控制策略,并了解气味在生态中的作用 。

材料科学:聚合物中的香气释放

2-甲基丁硫酸甲酯: 可以掺入聚合物中以控制香气的释放。 这种应用在生产香气产品中尤为重要,在香气产品中,受控香气释放对于产品寿命和消费者体验至关重要 。

化学合成:中间体

该化合物的化学结构和性质使其成为化学合成中宝贵的中间体。 它可以用来生产其他复杂的分子,作为合成药物、农用化学品和其他工业化学品的构建块 。

香精香料行业:香精成分

在香精香料行业,2-甲基丁硫酸甲酯因其新鲜果香而被使用,有助于创造新的香气。 它是香水和香气产品配方中的重要成分,增强了整体的嗅觉体验 。

生物技术:甲基转移酶研究

生物技术研究探索了2-甲基丁硫酸甲酯在S-腺苷甲硫氨酸依赖性甲基转移酶研究中的应用 。这些酶在天然产物的生物合成和多样化中起着至关重要的作用,该化合物可用于研究和优化这些生物催化过程。

作用机制

Target of Action

S-Methyl 2-methylbutanethioate is primarily used in the flavor and fragrance industry . Its primary targets are the olfactory receptors in the nose, which are responsible for the sense of smell. The compound interacts with these receptors to produce a unique, strong, fresh odor reminiscent of passion fruit .

Mode of Action

The mode of action of S-Methyl 2-methylbutanethioate involves binding to specific olfactory receptors in the nose. This binding triggers a signal transduction pathway that leads to the perception of a specific smell. In this case, the smell is described as a beautiful, fresh, highly-taste, unique, strong flavor and fragrance which reminded (of) a strong, fresh passion fruit .

Result of Action

The primary result of the action of S-Methyl 2-methylbutanethioate is the perception of a unique, strong, fresh odor reminiscent of passion fruit . This makes it valuable in the flavor and fragrance industry, where it can be used to impart a specific scent to a wide variety of products.

生化分析

Biochemical Properties

S-Methyl 2-methylbutanethioate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The nature of these interactions involves the oxidation of S-Methyl 2-methylbutanethioate, leading to the formation of metabolites that can be further processed by the body .

Cellular Effects

S-Methyl 2-methylbutanethioate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in detoxification processes, thereby enhancing the cell’s ability to manage oxidative stress .

Molecular Mechanism

The mechanism of action of S-Methyl 2-methylbutanethioate involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, S-Methyl 2-methylbutanethioate can bind to cytochrome P450 enzymes, altering their activity and subsequently affecting the metabolic pathways they regulate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of S-Methyl 2-methylbutanethioate change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that S-Methyl 2-methylbutanethioate remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of S-Methyl 2-methylbutanethioate vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as enhancing detoxification processes. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic functions .

Metabolic Pathways

S-Methyl 2-methylbutanethioate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the organism .

Transport and Distribution

Within cells and tissues, S-Methyl 2-methylbutanethioate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization. These interactions can affect its accumulation and distribution, impacting its overall activity and function .

Subcellular Localization

The subcellular localization of S-Methyl 2-methylbutanethioate is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its interactions with other biomolecules and its overall biochemical effects .

属性

IUPAC Name |

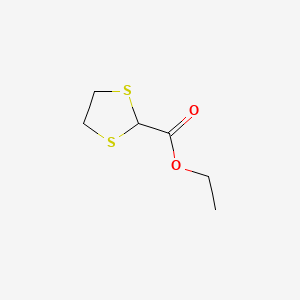

S-methyl 2-methylbutanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMIOPHEADLKFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866076 | |

| Record name | S-Methyl 2-methylbutanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid | |

| Record name | S-Methyl 2-methylbutanethioate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/114/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in fats and alcohols | |

| Record name | S-Methyl 2-methylbutanethioate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/114/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.028-1.035 | |

| Record name | S-Methyl 2-methylbutanethioate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/114/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

42075-45-6 | |

| Record name | S-Methyl 2-methylbutanethioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42075-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Methyl 2-methylbutanethioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042075456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Methyl 2-methylbutanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-methyl 2-methylbutanethioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-METHYL 2-METHYLBUTANETHIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/251520LC0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.3.1]nonan-9-one](/img/structure/B1293812.png)

![2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one](/img/structure/B1293821.png)

![2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1293822.png)